Azenosertib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

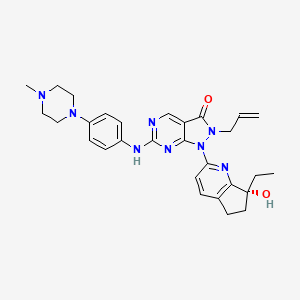

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(7R)-7-ethyl-7-hydroxy-5,6-dihydrocyclopenta[b]pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N8O2/c1-4-14-36-27(38)23-19-30-28(31-21-7-9-22(10-8-21)35-17-15-34(3)16-18-35)33-26(23)37(36)24-11-6-20-12-13-29(39,5-2)25(20)32-24/h4,6-11,19,39H,1,5,12-18H2,2-3H3,(H,30,31,33)/t29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTSYWDBUVRXFF-GDLZYMKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2376146-48-2 | |

| Record name | ZN-C3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2376146482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azenosertib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J13XU96Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azenosertib's Pivotal Role in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azenosertib (ZN-c3) is a potent and selective, orally bioavailable small-molecule inhibitor of WEE1 kinase, a critical regulator of cell cycle checkpoints.[1][2] By targeting WEE1, this compound disrupts the normal DNA damage response (DDR), leading to the accumulation of DNA damage and forcing cancer cells into premature and catastrophic mitotic entry. This mechanism of action has demonstrated broad antitumor activity across a range of solid tumors, particularly those with existing genomic instability, such as tumors with TP53 mutations or Cyclin E1 amplification.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action within the DDR, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core signaling pathways.

Introduction: The WEE1 Kinase and DNA Damage Response

The integrity of the genome is maintained by a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). A key component of the DDR is the cell cycle checkpoint system, which halts cell cycle progression to allow for DNA repair.[1][2] The WEE1 kinase is a central player in this process, primarily regulating the G2/M and G1-S checkpoints.[4]

In response to DNA damage, WEE1 phosphorylates and inactivates cyclin-dependent kinases 1 and 2 (CDK1 and CDK2). This inhibition prevents the cell from entering mitosis (G2/M checkpoint) or initiating DNA synthesis (G1-S checkpoint) with damaged DNA, providing a crucial window for repair.[1][5] Many cancer cells, especially those with a defective G1 checkpoint (e.g., due to TP53 mutations), become heavily reliant on the WEE1-mediated G2/M checkpoint for survival.[6] This dependency creates a therapeutic vulnerability that can be exploited by WEE1 inhibitors like this compound.

Mechanism of Action of this compound

This compound functions by selectively inhibiting the kinase activity of WEE1.[1] This inhibition prevents the phosphorylation of CDK1 at Tyrosine 15 (pY15-CDK1), a key marker of WEE1 activity.[1][3] The resulting activation of the CDK1/Cyclin B1 complex drives cells prematurely into mitosis, irrespective of their DNA damage status.[1] This abrogation of the G2/M checkpoint in cells with unrepaired DNA leads to a lethal cascade of events known as mitotic catastrophe, ultimately culminating in apoptosis.[2][5]

Furthermore, this compound's inhibition of WEE1 also impacts the G1-S and intra-S checkpoints, leading to increased replicative stress and further DNA damage.[1][5] This is evidenced by an increase in the DNA damage marker γH2AX (phosphorylated H2AX at Serine 139).[1][3]

Figure 1: Mechanism of this compound in Overriding the G2/M Checkpoint.

Quantitative Data Summary

This compound has demonstrated significant anti-tumor activity both as a monotherapy and in combination with other agents in preclinical and clinical studies.

Preclinical Activity of this compound

| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |

| NIH-OVCAR3 | High-Grade Serous Ovarian Cancer | 295 | [1] |

| NIH-H1048 | Non-Small Cell Lung Cancer | 310 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 627 | [1] |

| Kuramochi | High-Grade Serous Ovarian Cancer | 1,519 | [1] |

Table 1: In Vitro Antiproliferative Activity of this compound. [1]

Clinical Efficacy of this compound

| Trial Name / Cohort | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Reference |

| DENALI Part 1b (Response-Evaluable) | Cyclin E1+ Platinum-Resistant Ovarian Cancer | 34.9% | 6.3 months | [7][8] |

| DENALI Part 1b (Intent-to-Treat) | Cyclin E1+ Platinum-Resistant Ovarian Cancer | 31.3% | 6.3 months | [8] |

| ZN-c3-001 (Phase 1b) | Platinum-Resistant Ovarian Cancer (with paclitaxel) | 50% | Not Reported | [9] |

| Phase 1 Solid Tumors (Ovarian & USC) | Platinum-Resistant/Refractory Ovarian & Uterine Serous | 37% | Not Reported | [10] |

Table 2: Clinical Trial Data for this compound Monotherapy and Combination Therapy. [7][8][9][10]

Pharmacodynamic Biomarkers

| Model System | Treatment | pY15-CDK1 Levels | γH2AX Levels | Reference |

| A-427 Lung Cancer Cells | This compound (dose-dependent) | Decreased | Increased | [1] |

| A-427 Xenograft Tumors | This compound (40 & 80 mg/kg) | Decreased | Increased | [1] |

| NCI-H2122 NSCLC Cells | This compound + KRASG12C Inhibitor | Further Decreased | Strongly Increased | [3] |

Table 3: this compound's Effect on Key Pharmacodynamic Biomarkers. [1][3]

Synergistic Combinations

The mechanism of this compound provides a strong rationale for its combination with DNA-damaging agents and other targeted therapies.

-

KRASG12C Inhibitors: this compound has shown synergistic effects when combined with KRASG12C inhibitors like sotorasib and adagrasib.[3] KRAS-mutant cancers often exhibit high levels of replication stress, making them more dependent on WEE1 for survival.[3][11] The combination leads to enhanced tumor growth inhibition and increased markers of DNA damage and apoptosis.[3]

-

Topoisomerase I (TOP1) Inhibitor-Based ADCs: Preclinical data indicate a synergistic anti-tumor effect when this compound is combined with TOP1 inhibitor-based antibody-drug conjugates (ADCs) such as trastuzumab deruxtecan (T-Dxd).[12] In HER2-positive breast cancer models, this combination resulted in a 50% complete tumor regression rate.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments.

Western Blot for pY15-CDK1 and γH2AX

This protocol is for the detection of changes in protein phosphorylation and DNA damage markers in response to this compound treatment.

Figure 2: Workflow for Western Blot Analysis.

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate proteins on a polyacrylamide gel (e.g., 12% for γH2AX).

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pY15-CDK1 or γH2AX overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantification of cells in different phases of the cell cycle.

-

Cell Preparation: Harvest and wash cells with cold PBS.

-

Fixation: Fix cells by dropwise addition of cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.

-

Staining: Centrifuge fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.

3D Cell Viability Assay (CellTiter-Glo® 3D)

This assay measures cell viability in 3D spheroid cultures based on ATP levels.

-

Plate and Treat Spheroids: Culture cell spheroids in opaque-walled multiwell plates and treat with this compound.

-

Equilibration: Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.

-

Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 5 minutes to induce lysis, then incubate for an additional 25 minutes at room temperature to stabilize the luminescent signal.

-

Luminescence Reading: Measure luminescence using a plate reader.

EdU Staining for DNA Replication Analysis

This method detects active DNA synthesis.

-

EdU Labeling: Add EdU (e.g., 10 µM) to the cell culture medium and incubate for a desired period (e.g., 1-2 hours).

-

Fixation and Permeabilization: Fix cells with 3.7% formaldehyde, followed by permeabilization with 0.5% Triton X-100.

-

Click-iT® Reaction: Incubate cells with a reaction cocktail containing a fluorescent azide to detect the incorporated EdU.

-

DNA Staining: Counterstain the nuclei with a DNA dye such as Hoechst 33342.

-

Imaging: Visualize and quantify EdU-positive cells using fluorescence microscopy or flow cytometry.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies the activity of executioner caspases 3 and 7.

-

Cell Plating and Treatment: Plate cells in multiwell plates and treat with this compound.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent.

-

Assay: Add the reagent to each well, mix, and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescent signal, which is proportional to caspase-3/7 activity.

Conclusion

This compound represents a promising therapeutic strategy that exploits the reliance of many cancers on the WEE1-mediated cell cycle checkpoints. Its ability to induce synthetic lethality in tumors with specific genetic backgrounds, such as TP53 mutations and Cyclin E1 overexpression, underscores the potential of targeted therapies against the DNA damage response network. The synergistic effects observed with other anticancer agents further broaden its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working to further elucidate and harness the therapeutic power of this compound.

References

- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 2. promega.com [promega.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. ilexlife.com [ilexlife.com]

- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 6. CellTiter-Glo® 3D Cell Viability Assay | 3D細胞培養 [promega.jp]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. interchim.fr [interchim.fr]

- 10. antibodiesinc.com [antibodiesinc.com]

- 11. researchgate.net [researchgate.net]

- 12. ucl.ac.uk [ucl.ac.uk]

Azenosertib and its Effect on the G2/M Cell Cycle Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genomic instability is a hallmark of cancer, leading to an accumulation of DNA damage. To survive and proliferate, cancer cells often become heavily reliant on cell cycle checkpoints to allow for DNA repair. The G2/M checkpoint is a critical regulatory node that prevents cells with damaged DNA from entering mitosis. A key regulator of this checkpoint is the WEE1 kinase. Azenosertib (formerly ZN-c3) is a potent and selective, orally bioavailable small-molecule inhibitor of WEE1 kinase that has shown significant anti-tumor activity in a range of solid tumors.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its specific effects on the G2/M cell cycle checkpoint, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.

Mechanism of Action: Abrogation of the G2/M Checkpoint

The cell cycle is a series of events that leads to cell division and replication. The G2 phase is the final stage before the cell enters mitosis (M phase). The G2/M checkpoint ensures that DNA is fully replicated and any damage is repaired before the cell divides.

WEE1 kinase is a critical gatekeeper of the G2/M checkpoint.[3] It exerts its function by phosphorylating and thereby inactivating Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[3][4] Specifically, WEE1 phosphorylates CDK1 on the tyrosine 15 (Tyr15) residue.[3] This phosphorylation prevents the activation of the CDK1/Cyclin B complex, also known as the Mitosis-Promoting Factor (MPF), effectively arresting the cell cycle in the G2 phase to allow for DNA repair.[3]

Many cancer cells have a defective G1 checkpoint, often due to mutations in the tumor suppressor p53.[5][6] This makes them particularly dependent on the G2/M checkpoint for survival. By targeting WEE1, this compound exploits this vulnerability.

This compound, as a selective WEE1 inhibitor, binds to the ATP-binding pocket of WEE1, preventing the phosphorylation of CDK1.[1] This leads to the accumulation of active CDK1/Cyclin B complexes, which in turn forces cells to bypass the G2/M checkpoint and prematurely enter mitosis, even in the presence of DNA damage.[1][2] This premature mitotic entry with unrepaired DNA leads to a catastrophic cellular event known as mitotic catastrophe, ultimately resulting in apoptosis (programmed cell death).[1][2] The inhibition of WEE1 by this compound also affects the G1-S checkpoint through the negative regulation of CDK2.[7][8][9][10]

A key biomarker for this compound's activity is the reduction of phosphorylated CDK1 at Tyr15 (pY15-CDK1).[1][11] Increased DNA damage, often measured by the marker γH2AX, and apoptosis markers like cleaved caspase-3 are also observed following this compound treatment.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound

| Parameter | Value | Context | Reference |

| WEE1 IC50 | 3.8 nmol/L | In vitro kinase assay | [2] |

| PLK1 IC50 | 227 nmol/L | In vitro kinase assay, demonstrating selectivity over PLK1 | [2] |

| A427 Cell Line EC50 | 116 nmol/L | Non-small cell lung cancer cell line | [12] |

| ES-2 Cell Line EC50 | 0.26 µmol/L | Ovarian cancer cell line | [12] |

| A2058 Cell Line EC50 | 0.23 µmol/L | Melanoma cell line | [12] |

| A431 Cell Line EC50 | 0.17 µmol/L | Epidermoid carcinoma cell line | [12] |

Table 2: Clinical Efficacy of this compound in Combination Therapy for Platinum-Resistant Ovarian Cancer

| Combination Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |

| This compound + Paclitaxel | 50% | 7.4 months | [13][14] |

| This compound + Gemcitabine | 38.5% | 8.3 months | [13][14] |

| This compound + Carboplatin | 35.7% | 10.4 months | [13][14] |

| This compound + Pegylated Liposomal Doxorubicin (PLD) | 19.4% | 6.3 months | [13][14] |

Table 3: this compound Monotherapy in Cyclin E1+ Platinum-Resistant Ovarian Cancer (PROC)

| Patient Population | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Reference |

| Response-Evaluable (n=43) | 34.9% | 6.3 months | [15] |

| Intent-to-Treat (n=48) | 31.3% | 6.3 months | [15] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits WEE1, preventing CDK1 inactivation and forcing mitotic entry.

Caption: Workflow for studying this compound's effects on cancer cells.

Detailed Experimental Protocols

Western Blotting for p-CDK1 (Tyr15) Analysis

This protocol is for assessing the phosphorylation status of CDK1 at Tyr15, a direct target of WEE1 kinase activity.

a. Cell Lysis and Protein Quantification:

-

Seed cancer cells in 6-well plates and treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

b. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples with lysis buffer and add Laemmli sample buffer.

-

Boil samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-CDK1 (Tyr15) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Strip the membrane and re-probe for total CDK1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Flow Cytometry for Cell Cycle Analysis

This protocol is for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.[16][17][18]

a. Cell Preparation and Fixation:

-

Seed cells in 6-well plates and treat with this compound or vehicle control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for longer periods).

b. Staining and Analysis:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[19]

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Gate the cell population to exclude debris and doublets.

-

Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[20]

Immunofluorescence for γH2AX Foci Formation

This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of γH2AX foci.[21][22][23][24]

a. Cell Seeding and Treatment:

-

Grow cells on sterile glass coverslips placed in 12- or 24-well plates.[21]

-

Treat the cells with this compound or vehicle control for the desired duration.

b. Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[23]

-

Wash twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[22]

c. Staining:

-

Wash the cells three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.[21]

-

Incubate with a primary antibody against γH2AX diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.[21]

d. Imaging and Analysis:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Conclusion

This compound represents a promising therapeutic strategy for cancers with a high reliance on the G2/M checkpoint. Its mechanism of action, centered on the inhibition of WEE1 kinase, leads to the abrogation of this critical checkpoint, forcing cancer cells with damaged DNA into premature mitosis and subsequent cell death. The quantitative data from both preclinical and clinical studies underscore its potential as a potent anti-cancer agent, both as a monotherapy and in combination with other therapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other WEE1 inhibitors, contributing to the ongoing development of novel cancer therapeutics.

References

- 1. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Zentalis Pharmaceuticals to Present this compound Preclinical Data at ESMO 2024 [synapse.patsnap.com]

- 8. Zentalis Pharmaceuticals to Highlight Preclinical Data Demonstrating that WEE1 Inhibitor this compound Exerts Synergistic Anti-tumor Activity with KRAS(G12C) Inhibitors at AACR Annual Meeting 2024 | Zentalis Pharmaceuticals [ir.zentalis.com]

- 9. Zentalis Pharmaceuticals to Highlight Preclinical Data Demonstrating that WEE1 Inhibitor this compound Exerts Synergistic Anti-tumor Activity with KRAS(G12C) Inhibitors at AACR Annual Meeting 2024 | Zentalis Pharmaceuticals [ir.zentalis.com]

- 10. Zentalis Pharmaceuticals Announces this compound Fast Track Designation and Virtual Corporate Event to Present Updated Data from this compound Clinical Studies | Zentalis Pharmaceuticals [ir.zentalis.com]

- 11. The Selective WEE1 Inhibitor this compound Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Zentalis reports data from Phase Ib trial of cancer combo therapy [clinicaltrialsarena.com]

- 14. fiercebiotech.com [fiercebiotech.com]

- 15. Zentalis Pharmaceuticals Updates this compound Clinical Data in Platinum-Resistant Ovarian Cancer, On Track for DENALI Part 2 Initiation in 2025 | Nasdaq [nasdaq.com]

- 16. Assaying Cell Cycle Status Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. miltenyibiotec.com [miltenyibiotec.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. crpr-su.se [crpr-su.se]

- 22. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

Azenosertib's Impact on CDK1 Phosphorylation (pY15-CDK1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and measurable effects of azenosertib, a selective WEE1 kinase inhibitor, on its key pharmacodynamic biomarker, phosphorylated Cyclin-Dependent Kinase 1 (pY15-CDK1). The information presented herein is curated from preclinical studies to support further research and development in oncology.

Core Mechanism of Action

This compound is a novel, orally bioavailable inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] Under normal physiological conditions, or in response to DNA damage, WEE1 phosphorylates CDK1 at the tyrosine 15 (Tyr15) residue.[3] This inhibitory phosphorylation prevents the activation of the CDK1/Cyclin B complex, thereby arresting the cell cycle in G2 to allow for DNA repair before mitotic entry.[3]

Many cancer cells harbor defects in the G1 checkpoint (e.g., TP53 mutations), making them heavily reliant on the WEE1-mediated G2/M checkpoint for survival.[1] By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1.[1][2] The resulting decrease in pY15-CDK1 leads to premature activation of the CDK1/Cyclin B complex, forcing cells with unrepaired DNA damage to enter mitosis. This overload of genomic instability triggers a form of cellular suicide known as mitotic catastrophe and subsequent apoptosis.[1][2][4] Consequently, the reduction of pY15-CDK1 serves as a direct and quantifiable biomarker of this compound's target engagement and biological activity.[5]

Quantitative Data Summary: this compound's Effect on pY15-CDK1

The following tables summarize the quantitative impact of this compound on pY15-CDK1 levels as demonstrated in preclinical models.

Table 1: In Vitro Dose-Dependent Reduction of pY15-CDK1 in A-427 Lung Cancer Cells

| This compound Concentration (µmol/L) | Treatment Duration | Method of Detection | Outcome on pY15-CDK1 |

| 0.1 | 16 hours | Western Blot | Reduction observed |

| 0.3 | 16 hours | Western Blot | Clear dose-dependent reduction |

| 1.0 | 16 hours | Western Blot | Strongest reduction in the dose range |

Data sourced from studies demonstrating a dose-dependent reduction in pY15-CDK1 in A-427 cells upon treatment with this compound.[1]

Table 2: In Vivo Reduction of pY15-CDK1 in A-427 Xenograft Tumors

| This compound Dose (Oral, q.d.) | Treatment Duration | Time Point of Analysis (post last dose) | Method of Detection | Outcome on pY15-CDK1 (% Change in H-score vs. Vehicle) |

| 40 mg/kg | 3 consecutive days | 4 hours | IHC | Significant reduction |

| 40 mg/kg | 3 consecutive days | 8 hours | IHC | Significant reduction |

| 80 mg/kg | 3 consecutive days | 4 hours | IHC | Significant reduction |

| 80 mg/kg | 3 consecutive days | 8 hours | IHC | Significant reduction |

| 40 mg/kg & 80 mg/kg | 3 consecutive days | 24 hours | IHC | Levels returned towards baseline |

Note: In this study, no statistically significant difference in pY15-CDK1 reduction was observed between the 40 mg/kg and 80 mg/kg doses at the 4 and 8-hour time points, suggesting similar target engagement at these doses.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.

Western Blotting for pY15-CDK1 Detection

This protocol outlines the steps for detecting pY15-CDK1 in cell lysates.

-

Cell Lysis:

-

Culture cancer cells (e.g., A-427) to a desired confluency.

-

Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 16 hours).[1]

-

Harvest cells and lyse them on ice using RIPA lysis buffer (e.g., Thermo Fisher Scientific, #89901) supplemented with protease and phosphatase inhibitors.[1]

-

Sonicate the lysates and clarify by centrifugation (e.g., 15,000 rpm for 15 minutes at 4°C).[1]

-

-

Protein Quantification:

-

Determine the protein concentration of the clarified lysates using a Bicinchoninic Acid (BCA) Protein Assay Kit (e.g., Thermo Fisher Scientific, #23227).[1]

-

-

Automated Western Blotting (e.g., ProteinSimple Jess System):

-

Normalize protein lysates to the same concentration.

-

Western blotting can be performed using an automated capillary-based system, which provides high reproducibility and quantitative results.[1]

-

Load lysates, a primary antibody against phospho-CDK1 (Tyr15), and a corresponding secondary antibody into the system. The system automates separation, immunodetection, and quantification.

-

Immunohistochemistry (IHC) for pY15-CDK1 in Tumor Tissue

This protocol describes the staining and analysis of pY15-CDK1 in xenograft tumor samples.[1]

-

Tissue Collection and Preparation:

-

Following treatment of tumor-bearing mice (e.g., NOD/SCID mice with A-427 xenografts) with this compound or vehicle, collect tumor samples at specified time points (e.g., 4, 8, and 24 hours after the last dose).[1]

-

Fix, process, and embed the tumor tissue in paraffin.

-

-

Immunostaining:

-

Section the paraffin-embedded tissues and mount on slides.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using an appropriate buffer.

-

Incubate the slides with a primary antibody specific for pY15-CDK1.

-

Use a polymer-based detection system with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the staining with a chromogen like 3,3'-diaminobenzidine (DAB) and counterstain with hematoxylin.[1]

-

-

Image Analysis and Quantification:

-

Scan the slides and perform image analysis.

-

Calculate an H-score (Histoscore) by multiplying the staining intensity (e.g., 0, 1+, 2+, 3+) by the percentage of cells at that intensity.

-

The percentage change in pY15-CDK1 is calculated relative to the vehicle-treated control group.[1]

-

Visualizations

This compound Signaling Pathway

Caption: this compound inhibits WEE1, preventing CDK1 phosphorylation and forcing premature mitosis.

Experimental Workflow for pY15-CDK1 Analysis

Caption: Workflow for analyzing this compound's effect on pY15-CDK1 in vitro and in vivo.

References

- 1. Phospho-CDK1 (Tyr15) Polyclonal Antibody (PA1-4617) [thermofisher.com]

- 2. Anti-CDK1 + CDK2 + CDK3 + CDK5 (phospho Y15) antibody [EPR2233Y] (ab76146) | Abcam [abcam.com]

- 3. mybiosource.com [mybiosource.com]

- 4. Phospho-CDK1 (Thr14, Tyr15) Polyclonal Antibody (44-686G) [thermofisher.com]

- 5. Cdk1/Cdc2 (pY15) Mouse, Unlabeled, Clone: 44, BD:Antibodies:Primary Antibodies | Fisher Scientific [fishersci.com]

Preclinical Antitumor Activity of Azenosertib: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Azenosertib (ZN-c3) is a potent, selective, and orally bioavailable small-molecule inhibitor of WEE1 kinase, a critical regulator of the G1/S and G2/M cell cycle checkpoints.[1][2] By targeting WEE1, this compound abrogates critical DNA damage checkpoints, leading to premature mitotic entry for cancer cells with existing DNA damage. This mechanism forces cells with unrepaired DNA into mitosis, resulting in mitotic catastrophe and subsequent apoptosis.[3][4] Preclinical data robustly support this compound's activity both as a monotherapy and in synergistic combination with DNA-damaging agents and targeted therapies. Its efficacy is particularly pronounced in tumors characterized by high levels of replication stress (RS) and genomic instability, such as those with KRAS mutations or Cyclin E1 (CCNE1) overexpression.[5][6] This document provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies used to characterize the antitumor activity of this compound.

Core Mechanism of Action

Genomic instability is a hallmark of cancer, leading to an accumulation of DNA damage and high levels of replication stress.[3] To survive, cancer cells become heavily reliant on cell cycle checkpoints to allow time for DNA repair.[3] Many tumors, particularly those with p53 mutations, are deficient in the G1/S checkpoint and depend critically on the G2/M checkpoint, which is controlled by WEE1 kinase.[7][8]

WEE1 kinase exerts its function by applying inhibitory phosphorylation to Cyclin-Dependent Kinase 1 (CDK1) at Tyrosine 15 (pY15-CDK1) and to CDK2.[3][9][10] This inhibition prevents entry into mitosis (M-phase) until DNA repair is complete. This compound selectively inhibits WEE1, which removes this inhibitory phosphorylation on CDK1/2.[3] In cancer cells with a high burden of DNA damage, this loss of checkpoint control forces a premature entry into mitosis, leading to mitotic catastrophe and cell death.[2][11]

Preclinical Antitumor Activity

In Vitro Monotherapy and Biomarkers

This compound demonstrates potent antiproliferative activity across a broad range of cancer cell lines.[3] Sensitivity to this compound is strongly correlated with markers of genomic instability and replication stress.[12] A key predictive biomarker is the overexpression of Cyclin E1 protein (CCNE1), which drives cells into the S-phase prematurely, leading to high replication stress and a critical reliance on the WEE1-regulated G2/M checkpoint.[6][13] Preclinical studies show that both endogenous and artificially induced Cyclin E1 overexpression sensitizes ovarian cancer cells to this compound.[6][12]

Table 1: In Vitro Sensitivity of Select Cancer Cell Lines to this compound Note: IC50/GR50 values are compiled from multiple studies and methodologies may vary. This table is representative and not exhaustive.

| Cell Line | Cancer Type | Key Genetic Feature | Reported Sensitivity (IC50/GR50) | Reference |

| OVCAR3 | Ovarian | Cyclin E1 High | Sensitive | [12] |

| A2780 | Ovarian | Cyclin E1 High | Sensitive | [12] |

| SKOV3 | Ovarian | Cyclin E1 High | Sensitive | [12] |

| OV90 | Ovarian | Cyclin E1 Low | Less Sensitive | [12] |

| TYK-nu | Ovarian | Cyclin E1 Low | Less Sensitive | [12] |

| NCI-H2122 | NSCLC | KRAS G12C | Sensitive | [14] |

| MIA PaCa-2 | Pancreatic | KRAS G12C | Sensitive | [14] |

| SW837 | Colorectal | KRAS G12C | Sensitive | [14] |

| A-427 | Lung | Not Specified | Sensitive | [3][9] |

In Vivo Monotherapy

In xenograft models, this compound demonstrates robust tumor growth inhibition (TGI) and can lead to tumor regression.[3] Efficacy in vivo correlates with pharmacodynamic (PD) biomarker modulation, including a reduction of tumor pY15-CDK1 and an increase in the DNA damage marker γH2AX.[9] Studies in an A-427 lung cancer xenograft model showed that oral administration of this compound at 40 mg/kg and 80 mg/kg resulted in significant TGI, which was associated with sustained target engagement and DNA damage.[9]

Table 2: Representative In Vivo Monotherapy Efficacy of this compound

| Model Type | Cancer Type | Dosing Schedule | Key Outcome | Reference |

| A-427 CDX | Lung | 80 mg/kg PO QD | Significant TGI, sustained γH2AX increase | [9] |

| OVCAR3 CDX | Ovarian (Cyclin E1 High) | 60 mg/kg PO QD | Significant TGI (97%) | [12] |

| SKOV3 CDX | Ovarian (Cyclin E1 High) | 60 mg/kg PO QD | Significant TGI (86%) | [12] |

| NCI-H2122 CDX | NSCLC (KRAS G12C) | 80 mg/kg PO QD | Moderate TGI vs. vehicle | [14] |

Preclinical Combination Strategies

The mechanism of this compound creates a strong rationale for combinations that either increase DNA damage or target parallel pathways. Preclinical studies have shown significant synergy with KRAS inhibitors and Topoisomerase I (TOP1) inhibitor-based antibody-drug conjugates (ADCs).

This compound with KRAS G12C Inhibitors: KRAS-mutant cancers exhibit high intrinsic replication stress, making them sensitive to WEE1 inhibition.[5][13] Combining this compound with KRAS G12C inhibitors like sotorasib or adagrasib has demonstrated strong synergistic effects in vitro and in vivo, including in models resistant to the KRAS inhibitor alone.[14] This combination leads to enhanced TGI and tumor regression in non-small cell lung cancer (NSCLC), colorectal, and pancreatic cancer models.[14]

This compound with Antibody-Drug Conjugates (ADCs): The confluence of DNA damage induced by TOP1 inhibitor payloads from ADCs and the cell cycle deregulation from this compound provides a powerful mechanistic rationale for combination.[1][15] Preclinical data showed that combining this compound with trastuzumab deruxtecan (T-Dxd) in HER2+ breast cancer animal models resulted in complete tumor regression in 50% of animals, compared with no complete regressions in either monotherapy arm.

Table 3: Preclinical Efficacy of this compound in Combination Therapy

| Combination Partner | Cancer Model | Key Outcome | Synergy Score | Reference |

| Sotorasib / Adagrasib | KRAS G12C NSCLC, CRC, PDAC Cell Lines | Synergistic cell growth inhibition in 2D/3D assays | Loewe Score ≥10 | [7][14] |

| Sotorasib | MiaPaCa-2 PDAC Xenograft | 3 of 8 mice showed complete tumor regression | N/A (In Vivo) | [7][14] |

| Trastuzumab Deruxtecan | HER2+ Breast Cancer Xenograft | 50% of animals showed complete tumor regression | N/A (In Vivo) | [15] |

| Chemotherapies (Paclitaxel, Gemcitabine) | Cyclin E1 High Ovarian Cell Lines | Greater synergistic effects vs. Cyclin E1 Low models | Loewe Score >10 | [12] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key protocols employed in the evaluation of this compound.

In Vitro Cell Viability / Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines to determine metrics like IC50 (half-maximal inhibitory concentration).

-

Cell Plating: Cancer cell lines are seeded at a density of 1,000 to 3,000 cells per well into 96-well, white-walled, clear-bottom plates.[4]

-

Compound Treatment: The day after plating, cells are treated with this compound, typically in a 9-point dose-response curve with a top concentration of 10 µM, or with a vehicle control (DMSO). For combination studies, a matrix of concentrations for both drugs is applied.[4][14]

-

Incubation: Plates are incubated for 72 hours under standard tissue culture conditions (37°C, 5% CO2).[4]

-

Viability Measurement: The number of viable cells is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels. Luminescence is read on a plate reader.[4][12]

-

Data Analysis: The effect on cell growth is normalized to the DMSO control wells. IC50 or GR50 values are calculated using software such as GraphPad Prism. For combination studies, synergy is calculated using the Loewe additivity model via tools like SynergyFinder. A Loewe score ≥10 is considered synergistic.[7][12][14]

In Vivo Xenograft Tumor Model Study

Animal models are used to evaluate the in vivo efficacy, tolerability, and pharmacodynamics of this compound.

-

Model Establishment: Athymic nude or NOD/SCID mice are subcutaneously inoculated with a suspension of cancer cells (e.g., 5-10 million cells). Tumors are allowed to grow to a specified volume (e.g., 150-300 mm³).[7][9]

-

Randomization & Dosing: Mice are randomized into treatment groups (e.g., n=8/group). This compound is administered orally (PO), typically daily (QD), at doses ranging from 40-80 mg/kg. Combination arms receive this compound plus the partner drug (e.g., sotorasib 30 mg/kg PO QD). A vehicle group serves as the control.[7][14]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 21 days). Tumor volume is calculated using the formula: (Length x Width²) / 2.[7]

-

Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI% = (1 - ΔT / ΔC) x 100, where ΔT is the change in the treatment group tumor volume and ΔC is the change in the control group tumor volume. Other endpoints include tumor regression and survival.[7][12]

-

Pharmacodynamic Analysis: For PD studies, tumors are collected at specific time points after the final dose (e.g., 4, 8, 24 hours). The tissue is then processed for analysis of biomarkers like pY15-CDK1 and γH2AX by immunohistochemistry (IHC) or Western blot.[9]

Cell Cycle Analysis

Flow cytometry is used to determine how this compound affects cell cycle progression.

-

Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with this compound (e.g., 250-1000 nM) or DMSO for various time points (e.g., 6 to 42 hours).[4]

-

EdU Labeling: Two hours before harvesting, 10 µM of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the media to label cells undergoing DNA synthesis (S-phase).[4]

-

Cell Staining: Cells are harvested, fixed, and permeabilized. The incorporated EdU is detected using a fluorescent azide via a "click" reaction (e.g., Click-iT™ Plus EdU Flow Cytometry Assay Kit). Total DNA content is stained with a dye like FxCycle Violet.[4]

-

Flow Cytometry: Samples are analyzed on a flow cytometer. The EdU signal identifies S-phase cells, while the DNA content stain distinguishes cells in G1, S, and G2/M phases.

-

Data Interpretation: The analysis reveals changes in cell cycle distribution, such as an increase in G2/M-phase arrest or evidence of premature mitotic entry, consistent with WEE1 inhibition.[5]

Conclusion

The preclinical data for this compound provide a strong foundation for its clinical development. Its mechanism of action, which exploits the reliance of cancer cells on the G2/M checkpoint, has been validated through extensive in vitro and in vivo studies. This compound demonstrates significant antitumor activity as a monotherapy, particularly in tumors with high replication stress, such as those overexpressing Cyclin E1. Furthermore, it exhibits powerful synergy when combined with agents that induce DNA damage or target key oncogenic pathways, like KRAS. The well-characterized pharmacodynamic markers and robust preclinical efficacy data support the ongoing clinical investigation of this compound as a promising new agent in oncology.

References

- 1. assets-global.website-files.com [assets-global.website-files.com]

- 2. broadpharm.com [broadpharm.com]

- 3. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Supporting Publications [zentalis.com]

- 6. Zentalis Announces Preclinical Data Supporting Cyclin E1 As A Predictive Marker For this compound Treatment At AACR Annual Meeting 2023 | Zentalis Pharmaceuticals [ir.zentalis.com]

- 7. assets-global.website-files.com [assets-global.website-files.com]

- 8. onclive.com [onclive.com]

- 9. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. curetoday.com [curetoday.com]

- 12. assets-global.website-files.com [assets-global.website-files.com]

- 13. onclive.com [onclive.com]

- 14. The Selective WEE1 Inhibitor this compound Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Zentalis Pharmaceuticals to Present this compound Preclinical Data at ESMO 2024 [synapse.patsnap.com]

Understanding the Oral Bioavailability of Azenosertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azenosertib (ZN-c3) is a potent and selective, orally bioavailable inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] By targeting WEE1, this compound induces synthetic lethality in tumors with specific DNA damage response deficiencies, making it a promising therapeutic agent in oncology.[1] Understanding the oral bioavailability and pharmacokinetic (PK) profile of this compound is paramount for its clinical development and optimizing therapeutic regimens. This technical guide provides a comprehensive overview of the oral bioavailability of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows.

WEE1 Signaling Pathway and this compound's Mechanism of Action

WEE1 is a tyrosine kinase that plays a crucial role in cell cycle regulation, primarily at the G2/M checkpoint. In response to DNA damage, WEE1 phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing entry into mitosis and allowing time for DNA repair.[4][5][6][7] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and are heavily reliant on the G2/M checkpoint for survival. Inhibition of WEE1 by this compound abrogates this checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1]

Preclinical Pharmacokinetics of this compound

Preclinical studies in various animal models have been instrumental in characterizing the pharmacokinetic profile of this compound and establishing its oral bioavailability.

In Vitro ADME and Physicochemical Properties

A summary of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) and physicochemical properties of this compound is presented below.

| Parameter | Value |

| Solubility | |

| FaSSIF (pH 6.5) | 0.03 mg/mL |

| SGF (pH 2.0) | >0.2 mg/mL |

| Permeability | |

| Caco-2 (A-B) | 1.1 x 10-6 cm/s |

| Caco-2 (B-A) | 1.8 x 10-6 cm/s |

| Efflux Ratio | 1.6 |

| Metabolic Stability | |

| Human Liver Microsomes (T1/2) | >60 min |

| Rat Liver Microsomes (T1/2) | >60 min |

| Plasma Protein Binding | |

| Human | 96.5% |

| Rat | 94.8% |

| Mouse | 93.6% |

| Dog | 95.3% |

| Kinase Selectivity | |

| WEE1 IC50 | 3.9 nM |

| PLK1 IC50 | 227 nM |

Data sourced from Huang et al., 2021.

In Vivo Pharmacokinetics

Pharmacokinetic parameters of this compound following oral administration in different preclinical species are summarized in the table below.

| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC0-last (ng·h/mL) | T1/2 (h) |

| Mouse | 10 | 1200 | 2.0 | 7800 | 3.5 |

| Rat | 10 | 850 | 4.0 | 6500 | 4.2 |

| Dog | 10 | 2100 nM | - | 9.7 µM·h | 2.3 |

Mouse and Rat data are estimated from graphical representations in Huang et al., 2021. Dog data sourced from MedchemExpress product information, which cites Huang et al., 2021.

Clinical Pharmacokinetics and Oral Bioavailability

Human Pharmacokinetic Studies

The clinical pharmacokinetics of this compound have been evaluated in the Phase 1, open-label, multicenter study (NCT04158336) in patients with advanced solid tumors. This study included a dose-escalation phase with oral this compound administered at doses ranging from 25 mg to 450 mg once daily.

A crucial part of this study is a food effect cohort designed to determine the oral bioavailability of this compound under fed versus fasted conditions. However, as of the last update, the specific quantitative results from this food effect study have not been publicly disclosed in detail. A press release from Zentalis Pharmaceuticals did mention that steady-state exposure, as measured by AUC0-24, more than doubled at the recommended Phase 2 dose of 400 mg daily on an intermittent schedule (5 days on, 2 days off) compared to the AUC observed at 300 mg once daily with continuous administration. This suggests that dose and schedule can significantly impact drug exposure.

Further results from the ongoing clinical trials are anticipated to provide a clearer picture of the absolute bioavailability, the effect of food, and the overall pharmacokinetic profile of this compound in humans.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of bioavailability studies. Below are representative methodologies for key experiments.

In Vivo Oral Bioavailability Study in Rodents (Representative Protocol)

This protocol outlines a typical procedure for assessing the oral bioavailability of a small molecule inhibitor like this compound in a rodent model.

1. Animal Models:

-

Species: Male Sprague-Dawley rats or CD-1 mice.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to food and water.

-

Acclimation: Animals are acclimated for at least one week before the experiment.

-

Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.

2. Formulation and Dosing:

-

Vehicle: A suitable vehicle is selected based on the solubility of this compound, for example, 0.5% carboxymethylcellulose (CMC) in water.

-

Oral (p.o.) Administration: this compound is administered via oral gavage at a specified dose volume (e.g., 10 mL/kg for rats).

-

Intravenous (i.v.) Administration: For determination of absolute bioavailability (F%), a separate cohort of animals is administered this compound intravenously (e.g., via the tail vein) in a suitable vehicle (e.g., saline with a co-solvent).

3. Blood Sampling:

-

A sparse sampling or serial sampling technique is employed.

-

Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

-

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of this compound in plasma samples.

-

Sample preparation typically involves protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

-

The supernatant is then injected into the LC-MS/MS system.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and terminal half-life (T1/2).

-

Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCi.v.) × (Dosei.v. / Doseoral) × 100.

Conclusion

This compound is an orally bioavailable WEE1 inhibitor with a promising preclinical pharmacokinetic profile characterized by good permeability and metabolic stability. Clinical studies are ongoing to fully elucidate its pharmacokinetic properties in humans, including the impact of food on its absorption and overall bioavailability. The data generated from these studies will be critical for optimizing dosing strategies to maximize therapeutic efficacy while maintaining a manageable safety profile in the treatment of various solid tumors. As more data from clinical trials become available, a more complete understanding of this compound's oral bioavailability will emerge, further guiding its development as a novel cancer therapeutic.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Discovery of potential WEE1 inhibitors via hybrid virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Azenosertib In Vitro Cell Viability Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azenosertib (ZN-c3) is a potent and selective inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] By inhibiting WEE1, this compound forces cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[1][2] This mechanism of action makes this compound a promising therapeutic agent for a variety of solid tumors.[1][2] Accurate and reproducible in vitro assays are essential for characterizing the cytotoxic and anti-proliferative effects of this compound. This document provides detailed protocols for commonly used cell viability assays and summarizes key experimental data.

Mechanism of Action: this compound and the WEE1 Signaling Pathway

WEE1 is a tyrosine kinase that plays a crucial role in preventing cells with damaged DNA from entering mitosis.[3] It does this by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[3] This inactivation allows for cell cycle arrest at the G2 checkpoint, providing time for DNA repair.[1] In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them highly reliant on the G2 checkpoint for survival.[4]

This compound selectively inhibits WEE1, preventing the phosphorylation of CDK1 and CDK2.[3] This leads to the activation of the CDK1/Cyclin B complex, which pushes the cell into mitosis regardless of its DNA integrity.[1] The accumulation of unrepaired DNA damage during mitosis results in mitotic catastrophe and subsequent cell death.[1][2]

References

Azenosertib: Unraveling Cell Cycle Arrest Through Flow Cytometry

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azenosertib (ZN-c3) is a potent and selective inhibitor of WEE1 kinase, a critical regulator of the G2/M and S-phase cell cycle checkpoints.[1][2] By targeting WEE1, this compound induces premature mitotic entry in cancer cells with DNA damage, leading to mitotic catastrophe and apoptosis.[1][3] This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide staining. Furthermore, it presents quantitative data from studies on various cancer cell lines and visualizes the underlying signaling pathway and experimental workflow.

Introduction

The cell division cycle is a tightly regulated process that ensures the faithful transmission of genetic material. Checkpoints at the G1/S and G2/M transitions, as well as during S-phase, allow the cell to repair DNA damage before proceeding with division.[1] Many cancer cells harbor mutations in genes like TP53, which compromise the G1 checkpoint, making them heavily reliant on the G2/M checkpoint for survival, particularly in the presence of DNA damage.[4][5]

WEE1 kinase plays a pivotal role in the G2/M checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), thereby preventing entry into mitosis.[6] It also regulates S-phase by controlling CDK2 activity. This compound, a selective WEE1 inhibitor, exploits the reliance of cancer cells on the G2/M checkpoint.[1] By inhibiting WEE1, this compound forces cells with DNA damage to prematurely enter mitosis, resulting in a lethal outcome known as mitotic catastrophe.[1][3]

Flow cytometry is a powerful technique to study the effects of drugs like this compound on the cell cycle. By staining DNA with a fluorescent dye such as propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) can be quantified based on their DNA content.[7][8] This allows for a precise measurement of drug-induced cell cycle arrest.

This compound's Mechanism of Action on the Cell Cycle

This compound's primary mechanism of action involves the inhibition of WEE1 kinase, which disrupts the normal cell cycle regulation, particularly at the G2/M checkpoint.

Caption: WEE1 Signaling Pathway and the Impact of this compound.

Quantitative Analysis of Cell Cycle Arrest with this compound

Several studies have quantified the effect of this compound on the cell cycle distribution of various cancer cell lines. The tables below summarize these findings.

Table 1: Cell Cycle Distribution in Ovarian and Lung Cancer Cell Lines Treated with 1 µM this compound for 24 hours.[7]

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| NIH-OVCAR3 | DMSO | 55.0 | 35.0 | 10.0 |

| This compound | 10.0 | 40.0 | 50.0 | |

| Kuramochi | DMSO | 60.0 | 25.0 | 15.0 |

| This compound | 20.0 | 35.0 | 45.0 | |

| NIH-H1048 | DMSO | 50.0 | 40.0 | 10.0 |

| This compound | 15.0 | 55.0 | 30.0 | |

| A-427 | DMSO | 45.0 | 45.0 | 10.0 |

| This compound | 5.0 | 50.0 | 45.0 |

Table 2: Cell Cycle Distribution in NCI-H2122 NSCLC Cells Treated with this compound for 24 hours.[8]

| Treatment (Concentration) | % G1 Phase | % S Phase | % G2/M Phase |

| DMSO | 48.0 | 32.0 | 20.0 |

| This compound (500 nM) | 15.0 | 35.0 | 50.0 |

These data consistently demonstrate that this compound treatment leads to a significant decrease in the G1 phase population and a substantial accumulation of cells in the G2/M phase, indicative of a G2/M arrest. An increase in the S-phase population is also observed, consistent with WEE1's role in regulating S-phase progression.[7][8]

Experimental Protocol: Flow Cytometry Analysis of Cell Cycle

This protocol outlines the steps for analyzing cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.[7][8]

Caption: Experimental Workflow for Cell Cycle Analysis.

Materials

-

Cancer cell line of interest

-

This compound (ZN-c3)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentrations of this compound (e.g., 500 nM to 1 µM) or DMSO as a vehicle control.

-

Incubate for the desired time period (e.g., 24 hours).

-

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Once detached, add complete medium to inactivate the trypsin.

-

Transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks after fixation.

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes.

-

Carefully decant the ethanol.

-

Wash the cell pellet with 5 mL of PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 15-30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (typically around 617 nm).

-

Collect at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound effectively induces G2/M cell cycle arrest in various cancer cell lines, a hallmark of its WEE1 inhibitory activity. Flow cytometry with propidium iodide staining is a robust and quantitative method to assess the efficacy of this compound in preclinical models. The provided protocol and data serve as a valuable resource for researchers investigating the cellular effects of this compound and other cell cycle-targeting agents. This approach is crucial for understanding the mechanism of action and for the development of novel cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Wee1 - Wikipedia [en.wikipedia.org]

- 3. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. onclive.com [onclive.com]

- 6. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Selective WEE1 Inhibitor this compound Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Azenosertib and Gemcitabine Combination Therapy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azenosertib (ZN-c3) is a potent and selective inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] Gemcitabine is a nucleoside analog that incorporates into DNA, causing chain termination and inducing DNA damage, leading to cell cycle arrest.[2] The combination of this compound and gemcitabine has demonstrated synergistic cytotoxicity in various cancer cell lines, particularly in pancreatic and osteosarcoma models.[1][3]

The primary mechanism of this synergy lies in the complementary actions of the two drugs on the cell cycle. Gemcitabine-induced DNA damage activates the G2/M checkpoint, which is regulated by WEE1, to allow time for DNA repair. By inhibiting WEE1, this compound abrogates this checkpoint, forcing cells with unrepaired DNA damage to prematurely enter mitosis. This leads to a state of "mitotic catastrophe," culminating in apoptotic cell death.[2][4] This application note provides an overview of the in vitro application of this combination therapy, including detailed experimental protocols and data presentation.

Data Presentation

While specific quantitative data for the this compound-gemcitabine combination is not extensively available in the public domain, the following tables represent the expected outcomes based on the synergistic relationship reported in preclinical studies.[1][3] The data presented are hypothetical and intended for illustrative purposes. Researchers should generate their own data for specific cell lines and experimental conditions.

Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine as Single Agents

| Cell Line (Cancer Type) | This compound IC50 (nM) | Gemcitabine IC50 (nM) |

| PANC-1 (Pancreatic) | 150 | 50 |

| MiaPaCa-2 (Pancreatic) | 200 | 75 |

| AsPC-1 (Pancreatic) | 120 | 40 |

| U2OS (Osteosarcoma) | 180 | 60 |

| Saos-2 (Osteosarcoma) | 250 | 80 |

IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cellular growth.

Table 2: Synergistic Cytotoxicity of this compound and Gemcitabine Combination

| Cell Line | This compound (nM) | Gemcitabine (nM) | Combination Index (CI)* |

| PANC-1 | 75 | 25 | < 1 |

| MiaPaCa-2 | 100 | 37.5 | < 1 |

| AsPC-1 | 60 | 20 | < 1 |

| U2OS | 90 | 30 | < 1 |

| Saos-2 | 125 | 40 | < 1 |

The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: Apoptosis Induction by this compound and Gemcitabine Combination

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| PANC-1 | Control | 5% |

| This compound (150 nM) | 10% | |

| Gemcitabine (50 nM) | 15% | |

| Combination | 45% | |

| U2OS | Control | 4% |

| This compound (180 nM) | 8% | |

| Gemcitabine (60 nM) | 12% | |

| Combination | 40% |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the combination of this compound and gemcitabine. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.

Cell Viability and Synergy Analysis (Sulforhodamine B - SRB Assay)

Objective: To determine the cytotoxic effects of this compound and gemcitabine, alone and in combination, and to quantify their synergistic interaction.

Materials:

-

Cancer cell lines of interest (e.g., PANC-1, U2OS)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (powder, dissolve in DMSO)

-

Gemcitabine (powder, dissolve in sterile water or PBS)

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Preparation: Prepare serial dilutions of this compound and gemcitabine in complete medium. For combination experiments, prepare a matrix of concentrations based on the individual IC50 values.

-

Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO for this compound, water/PBS for gemcitabine).

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. Determine the IC50 values for each drug using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software such as CompuSyn.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

Objective: To quantify the induction of apoptosis by this compound and gemcitabine, alone and in combination.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound and Gemcitabine

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, gemcitabine, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of this compound and gemcitabine on cell cycle distribution.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound and Gemcitabine

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation of key proteins involved in the cell cycle and DNA damage response.

Materials:

-

Cancer cell lines

-

This compound and Gemcitabine

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-γH2AX, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: Treat cells with drugs for the desired time, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: this compound and Gemcitabine Signaling Pathway.

Caption: Experimental Workflow for In Vitro Analysis.

References

Application Notes and Protocols: Azenosertib and PARP Inhibitor Combination Study

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the study design for evaluating the combination of Azenosertib (a WEE1 inhibitor) and a PARP inhibitor. Detailed protocols for key preclinical experiments are provided to guide researchers in this area of investigation.

Introduction

This compound (also known as ZN-c3) is a selective and orally bioavailable inhibitor of WEE1 kinase.[1][2][3][4] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[1][2][4] By inhibiting WEE1, this compound forces cancer cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][2][4] This mechanism is particularly effective in tumors with a dysfunctional G1 checkpoint, often due to p53 mutations, which then heavily rely on the G2/M checkpoint for DNA repair.[5]